molecular formula C19H13Cl2NS B12599962 Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- CAS No. 646067-20-1

Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-

Cat. No.: B12599962
CAS No.: 646067-20-1
M. Wt: 358.3 g/mol
InChI Key: LGRWGCUEABMSPH-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzenamine core substituted with dichloro and phenylthio groups. Its molecular formula is C19H13Cl2NS, and it is often used in research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzenamine with 2-(phenylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like ether or tetrahydrofuran.

    Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents like water or alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- stands out due to its unique combination of dichloro and phenylthio substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

646067-20-1

Molecular Formula

C19H13Cl2NS

Molecular Weight

358.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(2-phenylsulfanylphenyl)methanimine

InChI

InChI=1S/C19H13Cl2NS/c20-15-10-11-18(17(21)12-15)22-13-14-6-4-5-9-19(14)23-16-7-2-1-3-8-16/h1-13H

InChI Key

LGRWGCUEABMSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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